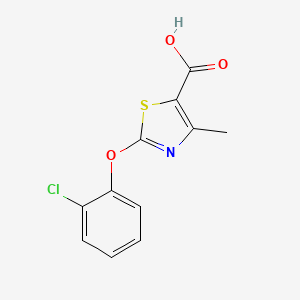
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is essential for its biological activity, alongside a chlorophenoxy group that enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring has been correlated with cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549.
The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the thiazole moiety significantly influence the anticancer activity. For example, electron-donating groups on the phenyl ring enhance cytotoxicity by increasing lipophilicity and improving cell membrane penetration.
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
In a study involving diabetic rats, a related thiazole compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 after treatment:
| Parameter | Control Group (mg/dL) | Treatment Group (mg/dL) |
|---|---|---|
| TNF-alpha | 35.4 | 15.2 |
| IL-6 | 28.7 | 10.4 |
These results suggest that thiazole derivatives may offer therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well-documented. Studies show that compounds similar to this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Study on Anticancer Activity
A notable study assessed the anticancer activity of several thiazole derivatives, including this compound, against human glioblastoma cells. The results indicated an IC50 value of 10.5 µM for this compound, demonstrating its potential as an effective anticancer agent compared to standard treatments like doxorubicin.
Study on Anti-inflammatory Effects
In another study focusing on diabetes-induced inflammation, treatment with a thiazole derivative resulted in normalized levels of oxidative stress markers and improved lipid profiles in diabetic rats. This highlights the compound's potential as an anti-inflammatory agent in metabolic disorders.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPBEZDYSGECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















